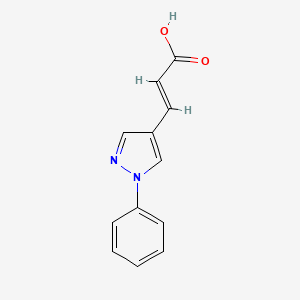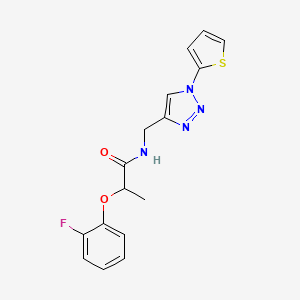
2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a thiophenyl group, and a 1,2,3-triazole ring. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule’s structure includes a fluorophenoxy group, which may enhance its ability to cross biological membranes. The thiophenyl group could contribute to its potential biological activity, and the 1,2,3-triazole ring is a common structural motif in many pharmaceuticals .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Potentials
Research on similar compounds, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds, synthesized through the reaction of naproxenoyl chloride with different amino compounds, have shown efficacy comparable to standard antimicrobial agents like Ampicilline and Flucanazole. The synthesis and evaluation of these compounds highlight the potential of structurally related propanamides in combating microbial infections (Helal et al., 2013).
Pharmacokinetics and Metabolism in Preclinical Studies
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), similar in structure to the chemical of interest, have been studied extensively. These compounds exhibit low clearance, moderate volume of distribution, and notable oral bioavailability in rat models. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of novel compounds, providing foundational knowledge for further drug development (Wu et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds with similar frameworks have been identified as potent neurokinin-1 (NK1) receptor antagonists. These antagonists are valuable in clinical applications such as managing emesis and depression. The development of water-soluble, orally active NK1 receptor antagonists underlines the therapeutic potential of structurally related propanamides in improving patient outcomes in various conditions (Harrison et al., 2001).
Antioxidant and Anticancer Activities
Derivatives of propanehydrazide, bearing resemblance to the compound , have shown promising antioxidant and anticancer activities. These compounds, upon screening, exhibited superior antioxidant activity compared to known antioxidants like ascorbic acid and demonstrated significant cytotoxicity against cancer cell lines. Such findings underscore the potential of propanamide derivatives in the development of novel anticancer therapies (Tumosienė et al., 2020).
Photoreactions and Drug Stability
Research on the photoreactions of drugs similar in structure, such as flutamide, reveals how different solvents influence the stability and behavior of these compounds under UV light. Understanding the photoreactions of propanamide derivatives is essential for improving drug formulation and minimizing potential phototoxic effects (Watanabe et al., 2015).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-11(23-14-6-3-2-5-13(14)17)16(22)18-9-12-10-21(20-19-12)15-7-4-8-24-15/h2-8,10-11H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTRNTRMMNFGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

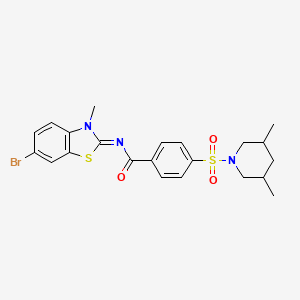
![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)
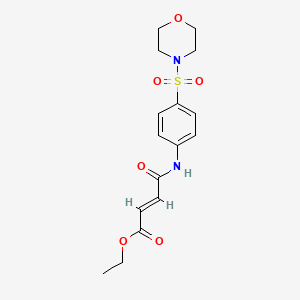

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)
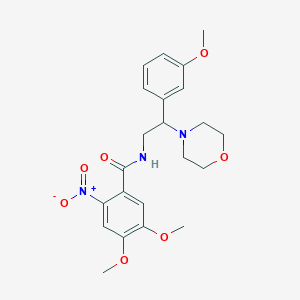
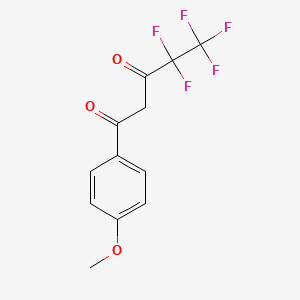
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571403.png)
![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)
![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)
